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Compound of Interest

Compound Name: Rengynic acid

Cat. No.: B592748 Get Quote

Disclaimer: Initial searches for "Rengynic acid" did not yield any results for a compound with

this specific name in publicly available scientific literature. It is presumed that this may be a

typographical error and the intended compound is Rengyol, a phenylethanoid glycoside

isolated from the fruit of Forsythia suspensa (Lianqiao). This guide will focus on the

spectroscopic characterization of Rengyol.

This technical whitepaper provides a comprehensive overview of the spectroscopic techniques

used to elucidate the structure of Rengyol. The data presented herein is essential for the

identification and characterization of this compound in natural product research and drug

development.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of a compound.

High-Resolution Electrospray Ionization Mass
Spectrometry (HR-ESI-MS)
HR-ESI-MS provides highly accurate mass measurements, enabling the determination of the

molecular formula.

Table 1: HR-ESI-MS Data for Rengyol
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Ion Calculated m/z Found m/z Molecular Formula

[M+Na]⁺ 353.1258 353.1256 C₁₆H₂₂O₇Na

Experimental Protocol: HR-ESI-MS
Sample Preparation: A dilute solution of Rengyol is prepared in a suitable solvent, typically

methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped

with an electrospray ionization source is used.

Analysis: The sample solution is infused into the ESI source. The analysis is performed in

positive ion mode to observe protonated molecules ([M+H]⁺) or adducts like the sodium

adduct ([M+Na]⁺).

Data Acquisition: Mass spectra are acquired over a relevant m/z range (e.g., 100-1000).

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental

composition using specialized software.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular

structure of organic compounds, including the carbon skeleton and stereochemistry.

¹H NMR and ¹³C NMR Data
¹H NMR provides information about the number, environment, and connectivity of hydrogen

atoms, while ¹³C NMR provides information about the carbon framework.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rengyol (in CD₃OD)
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH),
Multiplicity (J in Hz)

1 131.9 -

2 116.3 6.67, d (2.0)

3 146.2 -

4 144.8 -

5 117.2 6.65, d (8.0)

6 121.3 6.54, dd (8.0, 2.0)

7 72.1
3.95, dd (8.8, 4.0); 3.65, dd

(8.8, 6.8)

8 40.2 2.75, t (7.6)

1' 104.5 4.35, d (7.8)

2' 75.2 3.25, m

3' 77.8 3.38, m

4' 71.6 3.29, m

5' 78.0 3.35, m

6' 62.8
3.85, dd (11.8, 2.0); 3.67, dd

(11.8, 5.6)

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified Rengyol is dissolved in 0.5 mL of a

deuterated solvent (e.g., methanol-d₄, CD₃OD).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed, including:

¹H NMR
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¹³C NMR

Correlation Spectroscopy (COSY) to identify proton-proton couplings.

Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly

attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon

correlations.

Data Analysis: The chemical shifts, coupling constants, and correlations from the various

NMR spectra are used to assemble the complete structure of the molecule.

NMR Workflow
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[https://www.benchchem.com/product/b592748#spectroscopic-characterization-of-rengynic-
acid-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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